2-(4-Chlorophenyl)-1,3-benzodithiole
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Overview
Description
2-(4-Chlorophenyl)-1,3-benzodithiole is an organic compound that belongs to the class of benzodithioles It is characterized by the presence of a benzene ring fused with a dithiole ring and a chlorophenyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1,3-benzodithiole typically involves the reaction of 4-chlorobenzenethiol with 1,2-dichlorobenzene under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. The use of automated systems for monitoring and controlling reaction parameters can further improve the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-1,3-benzodithiole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as diethyl ether or tetrahydrofuran.
Substitution: Electrophiles such as bromine or nitric acid; reactions are conducted under controlled conditions to prevent over-substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Brominated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-1,3-benzodithiole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)-1,3-benzodithiole: Similar structure with a bromine atom instead of chlorine.
2-(4-Methylphenyl)-1,3-benzodithiole: Contains a methyl group instead of chlorine.
2-(4-Nitrophenyl)-1,3-benzodithiole: Features a nitro group in place of chlorine.
Uniqueness
2-(4-Chlorophenyl)-1,3-benzodithiole is unique due to the presence of the chlorophenyl group, which imparts specific chemical and physical properties. The chlorine atom can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from its analogs with different substituents.
Properties
CAS No. |
62102-59-4 |
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Molecular Formula |
C13H9ClS2 |
Molecular Weight |
264.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1,3-benzodithiole |
InChI |
InChI=1S/C13H9ClS2/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8,13H |
InChI Key |
JQZSRWGLCSJIRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)SC(S2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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